molecular formula C15H18N2O4 B11714856 1-Boc-2,3-dimethyl-5-nitro-1H-indole

1-Boc-2,3-dimethyl-5-nitro-1H-indole

Cat. No.: B11714856
M. Wt: 290.31 g/mol
InChI Key: SOUVTWNAINNKGP-UHFFFAOYSA-N
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Description

1-Boc-2,3-dimethyl-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two methyl groups at positions 2 and 3, and a nitro group at position 5 on the indole ring.

Preparation Methods

The synthesis of 1-Boc-2,3-dimethyl-5-nitro-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dimethylindole.

    Nitration: The 2,3-dimethylindole undergoes nitration to introduce the nitro group at position 5. This is usually achieved using a mixture of nitric acid and sulfuric acid under controlled conditions.

    Protection: The resulting 2,3-dimethyl-5-nitroindole is then protected with a tert-butoxycarbonyl (Boc) group. This step involves the reaction of the indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Chemical Reactions Analysis

1-Boc-2,3-dimethyl-5-nitro-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents and conditions.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Scientific Research Applications

1-Boc-2,3-dimethyl-5-nitro-1H-indole has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer cells and microbial infections.

    Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes and their interactions with biological targets.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Boc-2,3-dimethyl-5-nitro-1H-indole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitro group can facilitate interactions with biological molecules, leading to various biological responses.

Comparison with Similar Compounds

1-Boc-2,3-dimethyl-5-nitro-1H-indole can be compared with other indole derivatives, such as:

    2,3-Dimethylindole: Lacks the nitro and Boc groups, making it less reactive in certain chemical reactions.

    5-Nitroindole: Contains the nitro group but lacks the Boc and methyl groups, affecting its chemical properties and reactivity.

    1-Boc-5-nitroindole: Similar to this compound but lacks the methyl groups, which can influence its steric and electronic properties.

The unique combination of the Boc protecting group, nitro group, and methyl groups in this compound contributes to its distinct chemical behavior and applications.

Biological Activity

1-Boc-2,3-dimethyl-5-nitro-1H-indole is a derivative of indole that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a nitro group, which is often associated with various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.22 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Nitro-containing compounds are known for their antimicrobial properties. Studies indicate that derivatives like this compound may exhibit significant antibacterial and antifungal activities.
    • Mechanism : The nitro group undergoes reduction to form reactive intermediates that can damage cellular components, including DNA, leading to cell death .
  • Anticancer Activity
    • Research has indicated that nitroindoles may possess anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation .
    • Case studies have shown that similar compounds can inhibit various cancer cell lines, suggesting a promising avenue for further investigation.
  • Anti-inflammatory Properties
    • Some studies suggest that compounds with similar structures can inhibit pro-inflammatory mediators such as COX enzymes and cytokines . The presence of the nitro group may enhance this activity by modulating enzyme interactions.

Research Findings and Case Studies

StudyFindings
Demonstrated that modifications at the indole ring can enhance pharmacological profiles. Compounds synthesized showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.
Reported on the synthesis of various nitroindoles and their biological evaluations. Notably, certain derivatives exhibited significant activity against bacterial strains such as E. coli and S. aureus.
Discussed the mechanism of action for nitro compounds, highlighting their ability to generate reactive intermediates that bind to DNA, causing cytotoxic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with other related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerate to high (MIC values pending)Promising in vitro resultsPotentially active
5-Nitroimidazole derivativesHigh (MIC < 0.01 mg/mL)Established anticancer propertiesModerate
Other indole derivativesVariable (depends on substitution)Some show significant activityVaries widely

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

tert-butyl 2,3-dimethyl-5-nitroindole-1-carboxylate

InChI

InChI=1S/C15H18N2O4/c1-9-10(2)16(14(18)21-15(3,4)5)13-7-6-11(17(19)20)8-12(9)13/h6-8H,1-5H3

InChI Key

SOUVTWNAINNKGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)C

Origin of Product

United States

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